
Boc-3-trifluoromethyl-D-homophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-trifluoromethyl-D-homophenylalanine is a product used for proteomics research . It has the molecular formula C16H20F3NO4 and a molecular weight of 347.33 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H20F3NO4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.33 . Its molecular formula is C16H20F3NO4 .Applications De Recherche Scientifique
Boc-3-TFM-D-HPA has been used in a wide range of scientific research applications, including enzyme inhibition studies, protein structure-function studies, and drug design. The trifluoromethyl group attached to the 3-position of the phenyl ring imparts a range of biochemical and physiological effects, making Boc-3-TFM-D-HPA a valuable tool for a variety of scientific research applications.
Mécanisme D'action
Boc-3-TFM-D-HPA acts as a competitive inhibitor of enzyme activity. The trifluoromethyl group attached to the 3-position of the phenyl ring imparts a range of biochemical and physiological effects, which can inhibit the activity of enzymes. This inhibition is due to the trifluoromethyl group interacting with the active site of the enzyme and blocking its activity.
Biochemical and Physiological Effects
Boc-3-TFM-D-HPA has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, alter the structure and function of proteins, and interact with receptor sites. It has also been shown to have an effect on the metabolism of various compounds, including drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-3-TFM-D-HPA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its trifluoromethyl group imparts a range of biochemical and physiological effects, making it a valuable tool for a variety of scientific research applications. However, Boc-3-TFM-D-HPA also has some limitations. It is relatively expensive, and its effects may not be reproducible in all experiments.
Orientations Futures
The potential applications of Boc-3-TFM-D-HPA are numerous, and there are many future directions in which research could be conducted. One potential direction is to explore the use of Boc-3-TFM-D-HPA as a drug delivery agent, as its trifluoromethyl group imparts a range of biochemical and physiological effects. Another potential direction is to explore the use of Boc-3-TFM-D-HPA as a tool for the study of protein structure and function. Additionally, further research could be conducted to explore the effects of Boc-3-TFM-D-HPA on the metabolism of various compounds, including drugs. Finally, research could be conducted to explore the potential use of Boc-3-TFM-D-HPA as a tool for drug design and development.
Méthodes De Synthèse
Boc-3-TFM-D-HPA is synthesized by a two-step method. First, a Boc-protected homophenylalanine is synthesized from L-phenylalanine and Boc-protected anhydride. This is followed by a bromination reaction of the Boc-protected homophenylalanine with N-bromosuccinimide to yield Boc-3-TFM-D-HPA.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILCRXQIDUAVMW-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


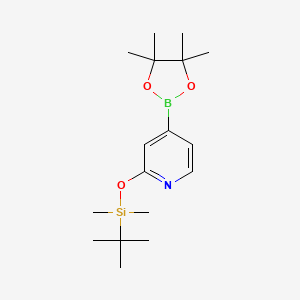
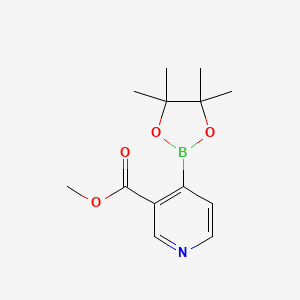
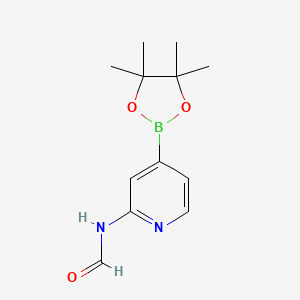
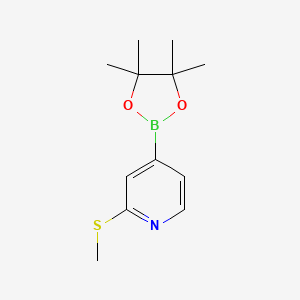
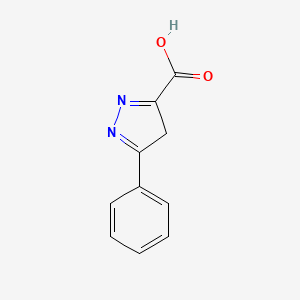
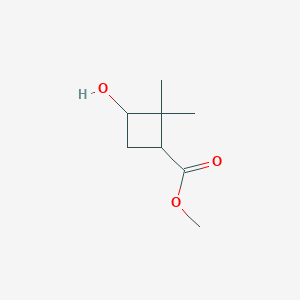
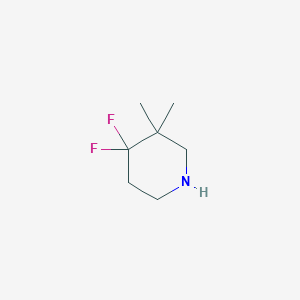
![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)
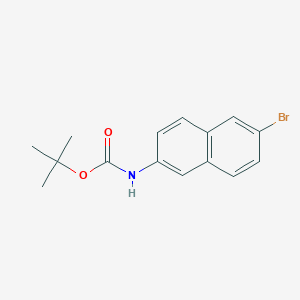
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

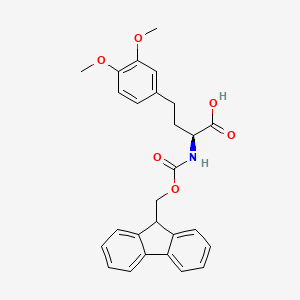
![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)